2-(3,5-dimethylphenoxy)-N-methylethanamine
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Overview
Description
2-(3,5-dimethylphenoxy)-N-methylethanamine is an organic compound that belongs to the class of phenoxyalkylamines This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to an ethanamine chain with a methyl substitution on the nitrogen atom
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-methylethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Compounds with similar structures, such as auxin-like herbicides and more specific auxin-related compounds, have been known to target the auxin co-receptor complex . Auxin is a crucial phytohormone that regulates almost every aspect of plant growth and development .
Mode of Action
Based on its structural similarity to metaxalone (5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone), it may exert its effects through general central nervous system (cns) depression . Metaxalone has no direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber .
Biochemical Pathways
Auxin-related compounds are known to influence auxin signaling pathways, which play a crucial role in plant growth and development .
Pharmacokinetics
Thereafter, metaxalone concentrations decline log-linearly with a terminal half-life of 9.0 ± 4.8 hours .
Result of Action
Based on its structural similarity to metaxalone, it may cause general cns depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-methylethanamine typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethylphenol.
Ether Formation: 3,5-dimethylphenol is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to form 2-(3,5-dimethylphenoxy)ethylamine.
Methylation: The resulting 2-(3,5-dimethylphenoxy)ethylamine is then methylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkylated derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethylphenoxy)propanoic acid
- 2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide
- 3-(3,5-dimethylphenoxy)-2-ethyl-7-hydroxy-4H-chromen-4-one
Uniqueness
2-(3,5-dimethylphenoxy)-N-methylethanamine is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-methylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9-6-10(2)8-11(7-9)13-5-4-12-3/h6-8,12H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZQQSQHDIDQOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427947 |
Source
|
Record name | 2-(3,5-dimethylphenoxy)-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875159-76-5 |
Source
|
Record name | 2-(3,5-dimethylphenoxy)-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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